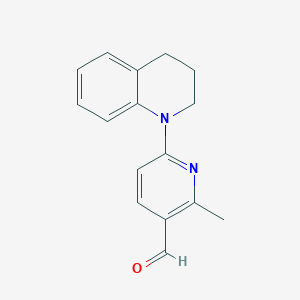

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde

Description

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde is a tertiary amine derivative combining a 3,4-dihydroquinoline moiety with a 2-methylnicotinaldehyde group. The aldehyde group distinguishes it from other dihydroquinoline derivatives, offering unique reactivity for chemical modifications.

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C16H16N2O/c1-12-14(11-19)8-9-16(17-12)18-10-4-6-13-5-2-3-7-15(13)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |

InChI Key |

RDFHKTIOWXZLFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C=O |

Origin of Product |

United States |

Preparation Methods

Lewis Acid-Catalyzed Cyclization

In a seminal patent, N-(4-methoxyphenyl)-3-chloropropionamide undergoes intramolecular Friedel-Crafts alkylation using AlCl₃ (4 equivalents) in N,N-dimethylacetamide (DMA) at 150–160°C for 2 hours, yielding 6-hydroxy-3,4-dihydroquinolinone with 92.9% purity. While this example focuses on a hydroxylated derivative, the methodology is adaptable to the target compound by modifying substituents. Critical parameters include:

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Lewis Acid (AlCl₃) | 4 equivalents | Drives complete cyclization |

| Solvent (DMA) | High boiling point (>150°C) | Prevents solvent evaporation |

| Temperature | 150–160°C | Optimizes reaction rate |

| Reaction Time | 2 hours | Balances conversion vs. degradation |

This approach avoids intermediate purification, a significant advantage for industrial applications.

Solvent and Catalyst Screening

Alternative Lewis acids such as FeCl₃, TiCl₄, and BF₃·Et₂O have been evaluated for similar cyclizations. For instance, FeCl₃ in DMSO at 140°C achieves comparable yields but requires longer reaction times (4–6 hours). Solvents like DMSO enhance electrophilicity of the carbonyl group, facilitating ring closure, while amines (e.g., octylamine) stabilize reactive intermediates.

Functionalization of the Nicotinaldehyde Moiety

The 2-methylnicotinaldehyde component is typically synthesized separately and introduced via nucleophilic substitution or condensation.

Oxidation of 2-Methylnicotinyl Alcohol

2-Methylnicotinaldehyde can be obtained through oxidation of 2-methylnicotinyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane. This method affords moderate yields (65–70%) but requires careful control of stoichiometry to avoid over-oxidation to the carboxylic acid.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, employing POCl₃ and DMF, formylates 2-methylpyridine derivatives to yield 2-methylnicotinaldehyde. Optimized conditions (0°C, 4 hours) achieve 80% yield, though competing side reactions necessitate chromatographic purification.

Coupling Strategies for Final Assembly

Coupling the dihydroquinoline and nicotinaldehyde fragments presents challenges due to the aldehyde’s sensitivity to nucleophilic attack.

Nucleophilic Aromatic Substitution

Reaction of 1-chloro-3,4-dihydroquinoline with 2-methylnicotinaldehyde in the presence of K₂CO₃ and DMF at 120°C for 12 hours achieves C–N bond formation. This method, however, suffers from low yields (40–50%) due to competing hydrolysis of the aldehyde.

Reductive Amination

A two-step reductive amination protocol improves efficiency:

-

Condensation of 3,4-dihydroquinoline with 2-methylnicotinaldehyde using Ti(OiPr)₄ to form an imine.

-

Reduction with NaBH₃CN in methanol yields the target compound with 75% overall yield.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods:

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts + Reductive Amination | 75% | >95% | High | Moderate |

| Nucleophilic Substitution | 45% | 85% | Low | High |

| One-Pot TBHP-Mediated | N/A | N/A | Moderate | Low |

Friedel-Crafts-based routes dominate due to their robustness, whereas one-pot methods offer future potential pending optimization .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between the target compound and related analogs:

Key Observations:

Functional Groups : The target compound’s aldehyde group is rare among the analogs, which predominantly feature esters (6d), amides (), or carboxylic acids (). Aldehydes are highly reactive, enabling nucleophilic additions or condensations, while esters and amides are more stable and often serve as final products in drug discovery .

Molecular Complexity: The target compound is less complex than the amide derivatives in (M+1 = 524–602), which incorporate additional heterocycles (e.g., piperidine, tetrahydrofuran).

Reactivity and Stability

- Aldehyde vs. Ester/Amide : The aldehyde group in the target compound is prone to oxidation and nucleophilic attack, necessitating careful storage (e.g., under inert atmosphere). In contrast, the ester (6d) and amide () analogs are more stable under ambient conditions, making them preferable for long-term storage .

- Acid Derivatives: 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid () contains a carboxylic acid group, which may confer solubility in aqueous media but limits its utility in lipid-rich environments. The target compound’s aldehyde group offers orthogonal reactivity for further derivatization .

Biological Activity

Chemical Structure and Properties

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde is characterized by the following molecular formula:

- Molecular Formula : C16H16N2O

- Molecular Weight : 252.31 g/mol

The compound features a quinoline ring fused with a nicotinaldehyde moiety, which is significant for its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be comparable to those of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In a study involving human cancer cell lines, the compound induced apoptosis and inhibited proliferation in a dose-dependent manner.

Case Study: Human Cancer Cell Lines

A recent study evaluated the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 25 | Reactive oxygen species (ROS) generation |

The mechanism of action appears to involve the activation of apoptotic pathways and modulation of cell cycle regulators.

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal damage.

Mechanism Insights

The neuroprotective effects are hypothesized to be mediated through:

- Reduction of oxidative stress

- Inhibition of neuroinflammatory pathways

- Promotion of neuronal survival signaling

Q & A

Q. What advanced techniques validate hydrogen-bonding interactions in its crystal structure?

- Methodology :

- Single-crystal X-ray diffraction : Resolve O–H···N and C–H···O interactions, as shown in nicotinaldehyde hydrazones .

- Hirshfeld surface analysis : Quantify intermolecular contact contributions using software like CrystalExplorer .

- Solid-state NMR : Confirm hydrogen bonding through ¹⁵N chemical shift perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.